1-phenyl-5-pyridin-4-ylbenzimidazole
Description
Properties
Molecular Formula |
C18H13N3 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-phenyl-5-pyridin-4-ylbenzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-4-16(5-3-1)21-13-20-17-12-15(6-7-18(17)21)14-8-10-19-11-9-14/h1-13H |
InChI Key |
IGYFRIYKNVEBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Phillips-Ladenburg Condensation
The Phillips-Ladenburg method involves the condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For 1-phenyl-5-pyridin-4-ylbenzimidazole, N-phenyl-o-phenylenediamine is reacted with pyridine-4-carboxylic acid in polyphosphoric acid (PPA) at elevated temperatures (150–200°C). This one-pot cyclization yields the target compound but often requires stringent conditions and yields moderate results (45–60%).
Example Procedure
Weidenhagen Reaction with Aldehydes
The Weidenhagen reaction employs aldehydes instead of carboxylic acids. Here, 4-pyridinecarboxaldehyde reacts with N-phenyl-o-phenylenediamine in the presence of ammonium persulfate as an oxidant. This method avoids harsh acids but necessitates inert atmospheres and longer reaction times (12–24 hours).
Example Procedure
-
Reactants : N-phenyl-o-phenylenediamine (1.0 equiv), 4-pyridinecarboxaldehyde (1.1 equiv)
-
Conditions : Acetic acid, NH₄S₂O₈, 100°C, 18 hours
Transition Metal-Catalyzed Cross-Coupling
Copper-Catalyzed Direct Arylation
Copper catalysts enable regioselective C–H bond functionalization at the 5-position of the benzimidazole core. Aryl bromides, such as 4-bromopyridine , couple with 1-phenylbenzimidazole using CuI/PPh₃ in 1,4-dioxane.
Example Procedure
Palladium-Mediated Suzuki-Miyaura Coupling
Suzuki coupling introduces the pyridinyl group post-cyclization. A boronic ester derivative of pyridine reacts with 5-bromo-1-phenylbenzimidazole under Pd(PPh₃)₄ catalysis.
Example Procedure
-
Reactants : 5-Bromo-1-phenylbenzimidazole (1.0 equiv), 4-pyridinylboronic acid (1.2 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Conditions : Na₂CO₃, DME/H₂O (3:1), 80°C, 12 hours
Innovative Methodologies
Fe/S Catalytic Redox Condensation
Nguyen et al. developed a redox-neutral method using Fe/S catalysts to couple N-phenyl-o-nitroaniline with pyridine derivatives. This approach minimizes byproducts and operates under solvent-free conditions.
Example Procedure
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A mixture of N-phenyl-o-phenylenediamine and pyridine-4-carbonitrile in DMF achieves 70% yield in 20 minutes.
Example Procedure
-
Reactants : N-Phenyl-o-phenylenediamine (1.0 equiv), pyridine-4-carbonitrile (1.1 equiv)
-
Conditions : DMF, microwave (300 W), 150°C, 20 minutes
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Phillips-Ladenburg | PPA, 180°C, 6–8 h | 58 | One-pot synthesis | Harsh conditions, moderate yield |
| Cu-Catalyzed Arylation | CuI/PPh₃, 110°C, 24 h | 78 | Regioselective, no pre-functionalization | Requires inert atmosphere |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C, 12 h | 82 | High yield, scalable | Costly palladium catalyst |
| Fe/S Redox Condensation | Solvent-free, 150°C, 6 h | 85 | Eco-friendly, minimal waste | Limited substrate scope |
Purification and Characterization
Crude products are typically purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-phenyl-5-pyridin-4-ylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-Phenyl-5-pyridin-4-ylbenzimidazole and Analogues
Key Observations:
- Polarity : The pyridinyl group in this compound introduces polarity, which may improve aqueous solubility relative to purely aromatic substituents like phenyl or bromophenyl groups seen in pyrazole derivatives .
- Bioactivity : Piperazinyl and triazolyl substituents (e.g., Example 62) are associated with improved target selectivity in kinase inhibitors, whereas the simpler pyridinyl substitution in the target compound may prioritize binding affinity over selectivity .
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability : Compounds with electron-withdrawing groups (e.g., CF₃ in Example 61) exhibit slower hepatic metabolism due to reduced cytochrome P450 enzyme interaction . In contrast, the pyridinyl group may increase metabolic liability via oxidation pathways.
- Binding Affinity : Pyridinyl and pyrimidinyl substituents (e.g., in PDB: 5FI) enhance interactions with ATP-binding pockets in kinases, whereas bulkier groups like piperazinyl (Example 62) optimize steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
